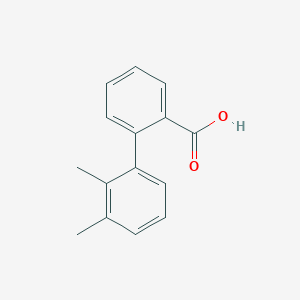
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95%
Vue d'ensemble
Description
5-(2,4,6-Trifluorophenyl)nicotinic acid (5-TFNA) is a trifluorophenyl derivative of nicotinic acid (NA) that is found in a variety of natural sources, including plants, fungi, and bacteria. 5-TFNA has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Specifically, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% binds to the active site of the enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been studied extensively for its effects on various biochemical and physiological processes. In particular, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain. Additionally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to reduce the production of nitric oxide, which is involved in vascular tone and blood pressure regulation. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been found to inhibit the production of thromboxane A2, which is involved in platelet aggregation and blood clotting.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. First, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. Second, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is relatively non-toxic, making it safe for use in laboratory experiments.
Despite these advantages, there are also some limitations to using 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% in laboratory experiments. First, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Second, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has a low solubility in organic solvents, making it difficult to use in organic reactions. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is not very stable in the presence of light and oxygen, making it difficult to use in photochemical reactions.
Orientations Futures
Despite its limitations, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has shown great promise in a variety of fields, including medicinal chemistry, drug discovery, and biochemistry. In the future, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to develop novel therapeutic agents for the treatment of cancer and other diseases. Additionally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme catalysis. Finally, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used in the development of new drugs to treat inflammation and pain.
Méthodes De Synthèse
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can be synthesized in a number of ways, including the reaction of 2,4,6-trifluorobenzoic acid with nicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% and the by-product 2,4,6-trifluorobenzoic acid. Alternatively, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can also be synthesized by the reaction of 5-bromo-2,4,6-trifluorobenzoic acid with nicotinic acid in the presence of an acid catalyst.
Applications De Recherche Scientifique
5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has also been used in drug discovery to identify novel therapeutic agents for the treatment of cancer and other diseases. In biochemistry, 5-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been used to study the structure and function of proteins, as well as to investigate the mechanisms of enzyme catalysis.
Propriétés
IUPAC Name |
5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-8-2-9(14)11(10(15)3-8)6-1-7(12(17)18)5-16-4-6/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXAHAUWPAEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=CN=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681360 | |
| Record name | 5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261935-49-2 | |
| Record name | 5-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















